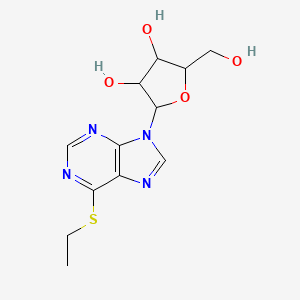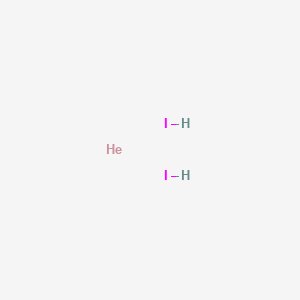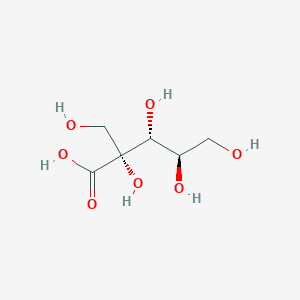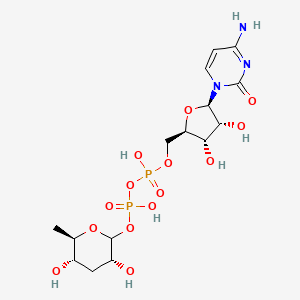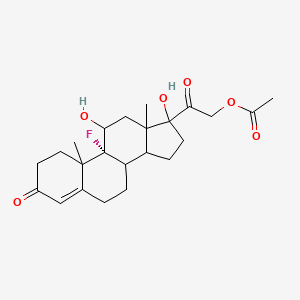
9-Fluoro-11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fludrocortisone Acetate is the acetate salt of a synthetic fluorinated corticosteroid with antiinflammatory and antiallergic activities. As a glucocorticoid-receptor agonist, fludrocortisone binds to cytoplasmic receptors, translocates to the nucleus, and subsequently initiates the transcription of glucocorticoid-responsive genes such as lipocortins to inhibit phospholipase A2 (PLA2). Inhibition of PLA2 activity prevents the release of arachidonic acid, a precursor of eicosanoids such as prostaglandins and leukotrienes; eicosanoids are important mediators in the pro-inflammatory response mechanism. As a mineralocorticoid-receptor agonist, this agent stimulates Na+ reabsorption and water retention and K+ and H+ secretion in the distal tubules and collecting ducts of the kidney.
Applications De Recherche Scientifique
Steroidal Azides Synthesis
Research by Carlon and Draper (1984) explores the reaction between halogen azides and Δ6-steroids, demonstrating the formation of compounds like 9α-fluoro-16α-methyl-20-oxo-2′-phenyl-2′H-pregna-2,4,6-trieno[3,2-c]pyrazole-11β,17α,21-triol 21-acetate. This study contributes to understanding the regiospecificity of addition in steroid chemistry (Carlon & Draper, 1984).
Radiopharmaceutical Synthesis
Sartori and Winters (1980) describe the preparation of 14C-labelled steroidal compounds including 9α-fluoro-11β,21-dihydroxy-3,20-dioxopregna-l,4-dieno[17α,16α]-2′-methyloxazoline-21-acetate. Such labelled compounds are vital in radiopharmaceutical studies and tracing biological pathways (Sartori & Winters, 1980).
Structural Analysis
Valente et al. (1997) examined the structure of synthetic steroids like 9α-fluoro-11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione-21-acetate. They used X-ray diffraction methods to determine molecular structure, providing insights into the structural properties of this steroid and its analogs (Valente et al., 1997).
Anti-Inflammatory Applications
Heiman et al. (1998) studied methyl 9 alpha-fluoro-11 beta,17 alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate and its derivatives. Their research indicates these compounds' potential as potent, anti-inflammatory steroids with possible applications in allergic/inflammatory diseases (Heiman et al., 1998).
Topical Anti-Inflammatory Agent Development
Kwon et al. (1995) synthesized novel steroidal anti-inflammatory agents, including derivatives of 9-fluoro-11 beta,20-dihydroxy-3,20-dioxo-3'-ethoxycarbonylisoxazolino[16,17-d]pregna-1,4-diene. Their research demonstrates enhanced topical anti-inflammatory activity compared to conventional steroids (Kwon et al., 1995).
Metabolite Analysis
Gordon and Morrison (1978) studied the metabolic fate of triamcinolone acetonide, a related steroid, in various animals. Identifying metabolites and their excretory routes contributes to understanding the biological transformations and potential applications of similar compounds (Gordon & Morrison, 1978).
Propriétés
Formule moléculaire |
C23H31FO6 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
[2-[(9R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16?,17?,18?,20?,21?,22?,23-/m0/s1 |
Clé InChI |
SYWHXTATXSMDSB-NAMLDHCASA-N |
SMILES isomérique |
CC(=O)OCC(=O)C1(CCC2C1(CC([C@]3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
Synonymes |
9 alpha-fluorocortisol acetate Cortineff Florinef fludrocortisone 21-acetate fludrocortisone acetate fluorocortisol acetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![12-Hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B1199980.png)
![Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium](/img/structure/B1199981.png)
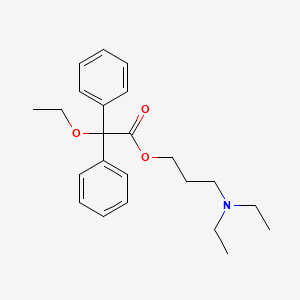
![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)

